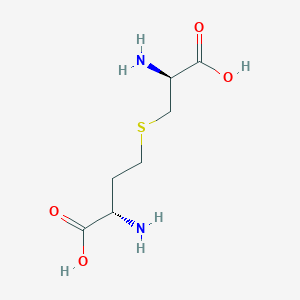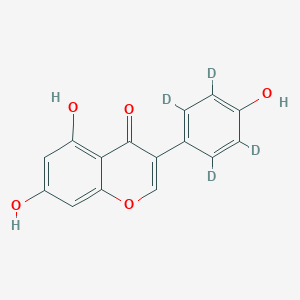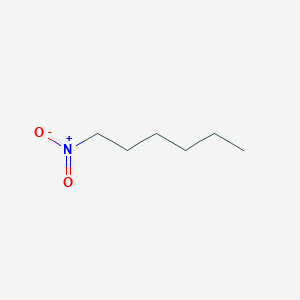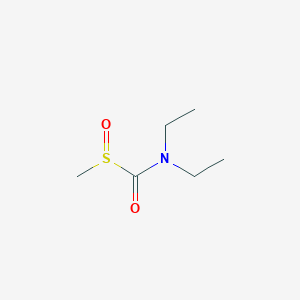
D-allocystathionine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of D-allocystathionine, along with its isomers, has been explored to understand its role in sulfur metabolism. Anslow, Simmonds, and du Vigneaud (1946) described the synthesis of isomers of cystathionine, testing their ability to replace sulfur-containing amino acids in diets. They introduced "allocystathionine" for the diastereoisomers related to both L and D-amino acid series, highlighting its significance in biological studies, particularly for its ability to serve as a precursor of cysteine (Anslow, Simmonds, & du Vigneaud, 1946).
Applications De Recherche Scientifique
Purine Antimetabolite Applications : D-allocystathionine is a purine antimetabolite, which has contributed to the development of drugs for treating acute leukemia, gout, herpesvirus infections, and organ transplant rejection (Elion, 1989).
Role in Sulfur Metabolism : It acts as an intermediate in the conversion of methionine to cystine and can replace sulfur-containing amino acids in the diet of young rats, indicating its importance in sulfur metabolism (Anslow, Simmonds, & Du Vigneaud, 1946).
Vitamin D Metabolism : Although not directly related to D-allocystathionine, vitamin D metabolites play a critical role in cellular processes like calcium homeostasis, immunology, cell differentiation, and gene transcription regulation. This context suggests the broad scope of metabolites in biological processes (Bouillon, Okamura, & Norman, 1995).
Muscular Dystrophy Research : The research around dystrophin and its association with membrane glycoproteins, as well as various therapeutic strategies and biomarkers for muscular dystrophy, can provide a context for understanding the role of compounds like D-allocystathionine in muscle-related disorders and treatments (Campbell & Kahl, 1989).
Pneumocystis Carinii Pneumonitis Treatment : Diaminodiphenylsulfone (daspone), effective in preventing and treating Pneumocystis carinii pneumonitis in rats, shows the potential of related compounds in treating specific infections (Hughes & Smith, 1984).
Hyperhomocysteinemia Research : Allicin's role in inhibiting lipid peroxidation induced by hyperhomocysteinemia offers insights into how other sulfur-containing compounds might influence vascular health (Liu et al., 2013).
Mécanisme D'action
Target of Action
D-Allocystathionine is a product of the enzyme cystathionine synthetase (EC 2.5.1.48) which converts homocysteine into allocystathionine . It is also the substrate of enzyme cystathionine beta-lyase (EC 4.4.1.8) in the same pathway . These enzymes are the primary targets of D-Allocystathionine and play a crucial role in the sulfur metabolism pathway .
Mode of Action
It is known to interact with its target enzymes, cystathionine synthetase and cystathionine beta-lyase, in the sulfur metabolism pathway . The interaction with these enzymes leads to the conversion of homocysteine into allocystathionine and vice versa .
Biochemical Pathways
D-Allocystathionine is involved in the sulfur metabolism pathway . This pathway is responsible for the metabolism of sulfur-containing amino acids. D-Allocystathionine, being a sulfur-containing amino acid itself, plays a significant role in this pathway. It is produced from homocysteine by the action of cystathionine synthetase and can be converted back into homocysteine by the action of cystathionine beta-lyase .
Result of Action
The molecular and cellular effects of D-Allocystathionine’s action are primarily related to its role in the sulfur metabolism pathway . By acting as a substrate for certain enzymes, it contributes to the metabolism of sulfur-containing amino acids.
Propriétés
IUPAC Name |
(2S)-2-amino-4-[(2S)-2-amino-2-carboxyethyl]sulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRYLPWNYFXEMH-CRCLSJGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC(C(=O)O)N)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CSC[C@H](C(=O)O)N)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10331433 | |
| Record name | D-allocystathionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-allocystathionine | |
CAS RN |
2998-83-6 | |
| Record name | D-allocystathionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological significance of D-allocystathionine and its relationship to other sulfur-containing amino acids?
A1: D-allocystathionine is one of the four stereoisomers of cystathionine, a key intermediate in the metabolic pathway converting methionine to cysteine. [] While L-cystathionine plays a direct role in this pathway, the ability of D-allocystathionine to participate in sulfur metabolism is less clear. Research indicates that D-allocystathionine can be synthesized [] and might have distinct biological activities compared to its isomers. [] Further investigations are needed to fully elucidate its metabolic fate and potential roles in biological systems.
Q2: Can D-allocystathionine be synthesized enzymatically, and if so, what enzymes and substrates are involved?
A2: Yes, D-allocystathionine can be enzymatically synthesized using cystathionine γ-lyase from Streptomyces phaeochromogenes. [] This enzyme exhibits broad substrate specificity, catalyzing not only the α,γ-elimination of L-cystathionine but also γ-replacement reactions with L-homoserine and various thiol compounds. Researchers successfully synthesized D-allocystathionine by reacting L-homoserine with D-cysteine in the presence of cystathionine γ-lyase. [] This enzymatic approach offers a promising alternative to traditional chemical synthesis methods.
Q3: How does the stereochemistry of methionine derivatives, particularly D-methionine, affect their utilization by specific strains of bacteria?
A3: Studies using a methionine-requiring Escherichia coli mutant (strain 58-161) revealed intriguing differences in the utilization of D- and L-methionine. [] Although both isomers supported growth, the growth rate was significantly slower with D-methionine compared to L-methionine. [] This suggests that the bacterial enzymes involved in methionine metabolism exhibit stereoselectivity, preferentially recognizing and processing the L-enantiomer. Further research is necessary to pinpoint the specific enzymatic steps influenced by methionine stereochemistry and their broader implications in bacterial metabolism.
Q4: What are the potential future directions for research on D-allocystathionine?
A4: While the provided research offers valuable insights into D-allocystathionine, several open questions warrant further investigation:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2,4-dimethyl-9H-pyrido[2,3-b]indole](/img/structure/B14981.png)




